D-erythro-Ritalinic Acid is a chiral metabolite of dl-threo-methylphenidate (methyl-2-phenyl-2-(2-piperidyl)acetate), a psychostimulant drug. [, ] It exists as one of the four possible stereoisomers of ritalinic acid, arising from the two chiral centers in its molecular structure. [] While its parent compound, methylphenidate, is widely used to treat attention deficit hyperactivity disorder (ADHD), research suggests that the pharmacological activity primarily resides in the d-threo enantiomer. [] D-erythro-Ritalinic Acid serves as a valuable tool in scientific research, particularly in areas like pharmacokinetics and renal imaging. []
D-erythro-Ritalinic Acid falls under the category of metabolites in pharmacology, specifically as a major metabolite of methylphenidate. It is classified as a substituted phenethylamine, which is a common structural motif in various psychoactive substances.
The synthesis of D-erythro-Ritalinic Acid is primarily achieved through the hydrolysis of methylphenidate. This reaction can be catalyzed by carboxylesterase 1, an enzyme that is predominantly expressed in the liver. The hydrolysis process involves breaking down the ester bond in methylphenidate, resulting in the formation of D-erythro-Ritalinic Acid and other by-products .
The molecular structure of D-erythro-Ritalinic Acid features a phenethylamine backbone with a carboxylic acid group attached. The compound exhibits chirality due to its asymmetric carbon atoms, resulting in distinct stereoisomers.
The presence of two chiral centers allows for the existence of multiple stereoisomers, with D-erythro being one of them .
D-erythro-Ritalinic Acid participates in several chemical reactions:
As an inactive metabolite, D-erythro-Ritalinic Acid does not exhibit significant pharmacological activity itself. Its formation occurs via the hydrolysis of methylphenidate, where carboxylesterase 1 catalyzes the cleavage of the ester bond, resulting in the conversion to D-erythro-Ritalinic Acid . This metabolic pathway is crucial for understanding the pharmacokinetics of methylphenidate and its impact on therapeutic efficacy and safety.
D-erythro-Ritalinic Acid has several scientific applications:
D-erythro-ritalinic acid (CAS 744954-37-8) has the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol. Its structure comprises two chiral centers: a phenyl-substituted carbon and a piperidine ring carbon. The erythro designation arises from syn-orientation of the phenyl and piperidin-2-yl groups, while the D-configuration specifies (2R,2’S) stereochemistry at these centers [9] [10]. The carboxylic acid functional group replaces methylphenidate’s ester moiety, abolishing central nervous system activity [2] [5].
Methylphenidate exists as four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The threo isomers (with anti-oriented substituents) are pharmacologically relevant, while erythro isomers are negligible in clinical effects. Key distinctions:
Table 1: Stereochemical Properties of Methylphenidate and Ritalinic Acid Isomers
Isomer | Relative CES1 Hydrolysis Rate | Pharmacological Activity | Orientation of Substituents |
---|---|---|---|
d-threo | High | High (dopamine reuptake inhibitor) | anti |
l-threo | Moderate | Low | anti |
d-erythro | Low | None | syn |
l-erythro | Low | None | syn |
Ritalinic acid | N/A (metabolite) | None | N/A |
D-erythro-ritalinic acid is the major de-esterified metabolite of erythro-methylphenidate, generated via hepatic hydrolysis. Orally administered methylphenidate undergoes extensive first-pass metabolism (>70%), producing ritalinic acid derivatives detectable in plasma within 1–2 hours. D-erythro-ritalinic acid itself is pharmacologically inert but serves as a biomarker for methylphenidate exposure in forensic and clinical toxicology [2] [5] [6]. In plasma, concentrations of ritalinic acid metabolites typically exceed those of the parent drug by 6–126-fold due to rapid hydrolysis and accumulation [6].
The conversion of methylphenidate to ritalinic acid is catalyzed primarily by carboxylesterase 1 (CES1), a serine hydrolase expressed in the liver. Key mechanistic features:
Table 2: Metabolic Parameters for CES1-Mediated Hydrolysis of Methylphenidate Isomers
Substrate | Catalytic Efficiency (kcat/Km, min⁻¹µM⁻¹) | Contribution to Total Metabolism | Impact of CES1 Deficiency |
---|---|---|---|
l-threo-Methylphenidate | 0.18–0.25 | 70–75% | 7-fold ↑ plasma concentrations |
d-threo-Methylphenidate | 0.03–0.04 | 25–30% | 3-fold ↑ plasma concentrations |
d-erythro-Methylphenidate | <0.01 | <5% | Negligible change |
Analytically, D-erythro-ritalinic acid is resolved via chiral LC-MS/MS using vancomycin-based columns, enabling precise quantification in blood and oral fluid [6] [8]. Its synthesis involves stereocontrolled routes for reference standard production, though commercial availability remains limited to specialized suppliers [9] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4